Tetradecanoic acid, octadecyl ester, also known as octadecyl tetradecanoate, is a fatty acid ester with the molecular formula and a molecular weight of 480.8 g/mol. This compound is categorized under fatty acyls and specifically falls into the subclass of wax monoesters. It has garnered interest in various scientific applications, particularly as a potential biomarker in medical research and in the synthesis of other chemical compounds.
The synthesis of tetradecanoic acid, octadecyl ester can be achieved through several methods:
The reactions typically require controlled temperatures (ranging from 40°C to 210°C) and may involve pressures up to 125 psi to facilitate the removal of water produced during the reaction. The endpoint of the reaction can be monitored by measuring residual fatty acids .
The molecular structure of tetradecanoic acid, octadecyl ester features a long hydrocarbon chain characteristic of fatty acids. The structural representation can be depicted using various notations:
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h3-31H2,1-2H3
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC
These representations highlight the compound's linear structure and functional groups, essential for understanding its chemical behavior.
The compound's purity is generally around 95%, which is significant for its application in research settings. The exact mass remains unspecified but is an important consideration for analytical purposes.
Tetradecanoic acid, octadecyl ester undergoes various chemical reactions typical of esters:
These reactions are critical for its applications in organic synthesis and industrial processes .
The mechanism by which tetradecanoic acid, octadecyl ester acts as a biomarker involves its identification in biological samples, particularly in psoriatic nails. Gas chromatography-mass spectrometry has been used to detect its presence specifically in psoriatic patients, indicating its potential role in disease diagnostics.
The metabolic pathways involving long-chain fatty acids suggest that this compound may influence lipid metabolism and cellular signaling processes related to inflammation and skin conditions .
Tetradecanoic acid, octadecyl ester is typically a colorless to pale yellow liquid with a waxy texture. Its melting point and boiling point are not explicitly stated but are expected to align with other long-chain fatty esters.
Tetradecanoic acid, octadecyl ester has several scientific applications:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7